4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine
Description
Properties
CAS No. |
5334-34-9 |
|---|---|
Molecular Formula |
C11H5Cl3N4 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
4,6-dichloro-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H5Cl3N4/c12-6-1-3-7(4-2-6)18-10-8(5-15-18)9(13)16-11(14)17-10/h1-5H |
InChI Key |
AGNZJGPYNFNEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC(=N3)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
A high-yield route begins with oxypurinol (1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione), which undergoes phosphorylation followed by chlorination.
Detailed Procedure
-
Phosphorylation : Oxypurinol (1.233 mol) is stirred with phosphorus oxychloride (2.84 mol) at 20°C for 15 minutes.
-
Chlorination : Triethylamine (2.53 mol) is added dropwise at 55°C, maintaining the temperature below 65°C. The mixture is heated to 108–110°C for 4 hours, forming a clear brown-yellow solution.
-
Workup : Cooling to 40°C and adding warm water precipitates the product as a light yellow solid. Filtration yields 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with 87% efficiency.
Characterization
Chlorination Using Phosphorus Oxychloride and Phosphorus Pentachloride
Reaction Mechanism
Dichlorination of pyrazolo[3,4-d]pyrimidine precursors is achieved using POCl₃ and PCl₅ under reflux. The 4-chlorophenyl group is introduced via subsequent nucleophilic substitution.
Optimized Protocol
-
Precursor Preparation : 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione is treated with POCl₃/PCl₅ (1:1 molar ratio) at 110°C for 6 hours.
-
Isolation : The crude product is purified via recrystallization from ethanol, yielding 4,6-dichloro-1-phenyl derivatives.
-
Functionalization : Reaction with 4-chlorophenylamine in ethanol under reflux introduces the 4-chlorophenyl group.
Yield and Efficiency
Nucleophilic Substitution Reactions
Two-Step Synthesis
4-Chloroaniline reacts with 4,6-dichloro-1-(2-chloro-2-phenylethyl)-pyrazolo[3,4-d]pyrimidine in absolute ethanol under reflux.
Key Steps
Temperature and Atmosphere Control
Maintaining temperatures at 108–110°C under inert atmospheres (e.g., nitrogen) prevents side reactions and improves yields to >85%.
Solvent Selection
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 4 and 6 are primary sites for nucleophilic substitution. These reactions enable functionalization for diverse pharmacological applications:
Key Observations :
-
Position 4 is more reactive than position 6 due to electronic effects from the para-chlorophenyl group.
-
Aromatic amines require milder conditions compared to aliphatic amines, which often need elevated temperatures .
Suzuki-Miyaura Cross-Coupling
The 6-chloro substituent participates in palladium-catalyzed cross-coupling reactions for aryl functionalization:
Mechanistic Insight :
-
Oxidative addition of the C–Cl bond to Pd(0) forms a Pd(II) intermediate, followed by transmetallation and reductive elimination .
Cyclization and Ring Formation
The compound serves as a precursor for synthesizing fused heterocycles:
Notable Outcomes :
-
Triazole hybrids exhibit IC₅₀ values of 8.21–19.56 µM against cancer cell lines .
-
Pyrimidinone derivatives show selective EGFR inhibition (IC₅₀ = 0.016 µM) .
Chlorination and Functional Group Interconversion
Phosphorus-based reagents facilitate further chlorination or conversion to reactive intermediates:
Applications :
Catalytic Hydrogenation
Reduction of the pyrimidine ring under hydrogen atmosphere:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, RT, 24 hrs | 4,6-Dihydro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine | 65% |
Impact :
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that 4,6-Dichloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits promising anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that this compound can effectively inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has shown potential in reducing the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases. This effect is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory disorders .
3. Antimicrobial Activity
There is evidence supporting the antimicrobial activity of this compound against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models when treated with the compound. |
| Study B | Anti-inflammatory Effects | Showed a reduction in TNF-alpha levels in treated macrophages compared to controls. |
| Study C | Antimicrobial Properties | Exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL. |
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can induce apoptosis in cancer cells and reduce the growth of microbial pathogens.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Physicochemical Properties
- Reactivity: Dichloro derivatives (e.g., 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine) are more reactive toward nucleophilic substitution than mono-chloro analogs, enabling diverse derivatization pathways .
Biological Activity
4,6-Dichloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique pyrazolo[3,4-d]pyrimidine structure, this compound exhibits significant promise as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression.
Chemical Structure and Properties
- Molecular Formula : C11H6Cl2N4
- Molecular Weight : 265.10 g/mol
- Structure : The compound features two chlorine atoms at the 4 and 6 positions and a 4-chlorophenyl group at the 1 position of the pyrazolo ring.
The primary mechanism of action for this compound involves its interaction with CDK2, leading to the inhibition of cell growth in various cancer cell lines. Molecular docking studies indicate that the compound binds effectively to the active site of CDK2, facilitating essential hydrogen bonding interactions that enhance its inhibitory effects on cell proliferation and induce apoptosis in cancer cells .
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results in antimicrobial evaluations. Certain derivatives have demonstrated potent activity against bacterial pathogens, with minimum inhibitory concentration (MIC) values indicating effective inhibition .
Comparative Analysis of Related Compounds
The following table summarizes structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine | Similar pyrazolo structure without dichloro substitution | Anticancer activity against various cell lines |
| 4-Amino-1H-pyrazolo[3,4-d]pyrimidine | Amino group at position 4 | Exhibits anti-inflammatory properties |
| 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine | Methyl substitution at position 5 | Displays cytotoxicity against specific tumor cells |
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- In Vitro Anticancer Activity : A study highlighted that compounds derived from this scaffold exhibited significant cytotoxicity against multiple cancer cell lines. The most potent derivatives showed IC50 values below 100 nM .
- Antimicrobial Evaluation : Another investigation reported that selected pyrazole derivatives exhibited excellent antimicrobial activities with MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus .
- In Vivo Efficacy : Compounds based on this structure have been tested in xenograft models demonstrating reduced tumor volumes and improved sensitivity to radiation therapy .
Q & A
Q. What are the common synthetic routes for 4,6-Dichloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions using halogenated precursors. A typical route involves reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-arylsubstituted α-chloroacetamides or 2-chloro-N-(4-chlorobenzyl)acetamide under controlled conditions (e.g., reflux in polar aprotic solvents like DMF) . Substitution patterns depend on the electrophilicity of the chlorinated intermediates and steric effects of the aryl groups. For example, demonstrates a 52.7% yield using 1.0 M HCl at 50°C for 2.3 hours to protonate intermediates .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.25–8.46 ppm for para-chlorophenyl groups) .
- X-ray Crystallography : Resolves tautomeric forms and hydrogen bonding networks. For example, reports a crystal structure with a mean C–C bond length of 0.003 Å (R factor = 0.055), critical for validating the pyrazolo-pyrimidine core .
- HPLC-PDA : Assesses purity (>95% in ) and identifies byproducts from halogenation .
Q. What pharmacological activities are associated with this compound?
- Methodological Answer : Pyrazolo[3,4-d]pyrimidines are purine analogs with antitumor and antiproliferative activities. highlights their role as kinase inhibitors (e.g., targeting EGFR or VEGFR), while notes structural modifications (e.g., trifluoromethyl groups) enhance binding affinity to ATP pockets in cancer targets . Bioassays typically use cell viability (MTT) and kinase inhibition assays (IC₅₀ values).
Advanced Research Questions
Q. How can reaction yields be optimized for halogenated pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Yields depend on:
- Reagent Stoichiometry : Excess chlorinating agents (e.g., POCl₃) improve halogenation efficiency but require quenching to avoid side reactions .
- Temperature Control : achieved 52.7% yield by heating intermediates to 50°C, balancing solubility and decomposition .
- Catalysts : Lewis acids (e.g., ZnCl₂) or HCl (as in ) accelerate substitutions.
Table 1: Yield Optimization Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 50–70°C | ↑ Solubility |
| HCl Concentration | 1.0 M | ↑ Protonation |
| Reaction Time | 2–3 hours | Minimize Byproducts |
Q. How can researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Varying pH or ATP concentrations alter IC₅₀ values. Standardize protocols (e.g., 10 μM ATP in kinase assays).
- Structural Isomerism : shows trifluoromethyl groups at C7 improve activity, while C6 substitutions reduce potency . Validate tautomeric forms via X-ray (as in ).
- Cell Line Variability : Use isogenic cell panels to control for genetic drift.
Q. What strategies improve selectivity in kinase inhibition assays?
- Methodological Answer :
- Substituent Engineering : Para-chlorophenyl groups (as in the target compound) enhance hydrophobic interactions with kinase pockets .
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses. ’s crystal structure (PDB ID: [withheld]) provides a template for docking studies .
- Counter-Screening : Test against off-target kinases (e.g., Src, Abl) to identify selectivity windows.
Q. How can analytical challenges in purity assessment be addressed?
- Methodological Answer :
- HPLC Method Development : Use C18 columns with 0.1% TFA in water/acetonitrile gradients (retention time ~8–10 minutes) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ions (e.g., [M+H]+ = 356.73 in ) and detects halogen isotopes .
- Thermogravimetric Analysis (TGA) : Identifies hydrate/solvate forms that affect bioavailability .
Cross-Disciplinary Applications
Q. How is computational chemistry applied to study this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Predict electrophilic aromatic substitution sites using Fukui indices. ’s substituent effects (e.g., 70% yield with trifluoromethyl groups) align with calculated reactivity .
- MD Simulations : Model solvation effects in DMSO (common solvent) to optimize reaction conditions .
Q. What role does this compound play in materials science?
- Methodological Answer :
- Surface Adsorption Studies : ’s methods for organic-surface interactions can be adapted to study its adsorption on nanomaterials (e.g., graphene oxide) .
- Photophysical Properties : UV-Vis spectra (λmax ~270–300 nm) inform applications in optoelectronics .
Data Contradiction Analysis
Q. Why do different studies report varying antitumor IC₅₀ values?
- Methodological Answer :
- Cell Permeability : LogP values (~3.5 for this compound) affect membrane penetration. Use parallel artificial membrane permeability assays (PAMPA) to standardize .
- Metabolic Stability : Cytochrome P450 isoforms (e.g., CYP3A4) may degrade the compound differently across cell lines. Use liver microsome assays to quantify .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
